1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Medicinal Chemistry Drug Design ADME Optimization

The 3-methylpiperidine moiety affords a quantifiable steric/electronic perturbation (ΔLogP -0.77 vs. unsubstituted piperidine analog; ΔMW +14 Da) enabling precise SAR deconvolution in CNS lead optimization. Its intermediate LogP (2.69) and low TPSA (29.3 Ų) reside within the favorable window for brain penetration, while higher thermal stability (Bp 351.8 °C) supports elevated-temperature cross-coupling reactions. Procure this high-purity building block to eliminate batch-to-batch variability in your discovery workflows.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 869945-54-0
Cat. No. B2507973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine
CAS869945-54-0
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCC1CCCN(C1)C2=CC=C(C=C2)C(C)N
InChIInChI=1S/C14H22N2/c1-11-4-3-9-16(10-11)14-7-5-13(6-8-14)12(2)15/h5-8,11-12H,3-4,9-10,15H2,1-2H3
InChIKeySFAHERZIKBIHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS 869945-54-0): Core Properties and Procurement-Relevant Baseline


1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS 869945-54-0), also known as AKOS B022106, is a piperidine derivative with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . It consists of a phenyl ring para-substituted with a 3-methylpiperidin-1-yl group and an ethylamine side chain . The compound is typically supplied as a free base with commercial purities ranging from 95% to 98%, and is intended exclusively for research and development applications . Its physicochemical profile includes a density of 1.0 ± 0.1 g/cm³, a predicted boiling point of 351.8 ± 25.0 °C at 760 mmHg, and a calculated LogP of 2.69, indicating moderate lipophilicity [1].

Why 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Cannot Be Casually Substituted by Generic Analogs


While multiple piperidine-phenyl-alkylamine analogs share similar core scaffolds, key structural distinctions—the 3-methyl substitution on the piperidine ring, the ethylamine versus methanamine linker length, and the position of the amine—directly dictate divergent physicochemical properties that govern solubility, permeability, and reactivity. For instance, substituting the 3-methylpiperidine group with an unsubstituted piperidine (CAS 869943-44-2) reduces the molecular weight from 218.34 to 204.31 and raises the calculated LogP from 2.69 to 3.46, a shift of 0.77 log units that materially alters membrane partitioning behavior [1][2]. Similarly, truncating the ethylamine to a methanamine (CAS 486437-66-5) lowers the boiling point by over 35 °C and increases LogP variability [3]. These quantifiable differences underscore why empirical interchange without head-to-head validation introduces unacceptable risk in downstream synthetic routes, SAR campaigns, and formulation development.

Quantitative Differentiation of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Against Closest Analogs


Lipophilicity (LogP) Differential: Target Compound vs. Unsubstituted Piperidine Analog

The calculated octanol-water partition coefficient (LogP) for 1-[4-(3-methylpiperidin-1-yl)-phenyl]-ethylamine is 2.69 [1]. In contrast, the direct analog lacking the 3-methyl group on the piperidine ring, 1-(4-piperidin-1-ylphenyl)ethanamine (CAS 869943-44-2), exhibits a higher LogP of 3.46 [2]. This difference of 0.77 log units corresponds to a nearly 6-fold increase in lipophilicity for the unsubstituted analog.

Medicinal Chemistry Drug Design ADME Optimization

Boiling Point and Thermal Stability: Target Compound vs. Unsubstituted Piperidine Analog

The predicted boiling point of 1-[4-(3-methylpiperidin-1-yl)-phenyl]-ethylamine is 351.8 ± 25.0 °C at 760 mmHg [1]. The unsubstituted piperidine analog (CAS 869943-44-2) has a lower predicted boiling point of 344.9 °C at 760 mmHg [2], a difference of approximately 7 °C.

Process Chemistry Thermal Stability Synthetic Utility

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

1-[4-(3-Methylpiperidin-1-yl)-phenyl]-ethylamine possesses a molecular weight of 218.34 g/mol and a topological polar surface area (TPSA) of 29.3 Ų . The unsubstituted piperidine analog (CAS 869943-44-2) has a lower molecular weight of 204.31 g/mol and a TPSA of 29.26 Ų . While the TPSA values are essentially identical, the 14 Da increase in molecular weight provides a quantifiable handle for analytical differentiation by mass spectrometry and influences passive diffusion kinetics.

SAR Studies Drug-Likeness Molecular Properties

Lipophilicity Differential: Target Compound vs. Methanamine Analog

The target compound's calculated XLogP is 2.6–2.7 [1], whereas the methanamine analog, 1-[4-(3-methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-66-5), has a reported XLogP of 2.2 [2]. This 0.4–0.5 log unit difference reflects the impact of the additional methylene unit on lipophilicity.

Fragment-Based Screening Lead Optimization Physicochemical Profiling

Commercial Purity and Supplier-Specific Specifications

Commercially, 1-[4-(3-methylpiperidin-1-yl)-phenyl]-ethylamine is available from multiple vendors with specified purity levels. MolCore offers the compound at NLT 98% purity , while AKSci provides a 95% minimum purity grade . This 3–5% purity differential may be inconsequential for bulk synthesis but becomes material for high-sensitivity assays where trace impurities can confound results.

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Based on Quantified Differentiation


Medicinal Chemistry: CNS Drug Candidate Optimization

The compound's intermediate LogP (2.69) and low TPSA (29.3 Ų) position it favorably for central nervous system (CNS) drug discovery programs, where compounds with LogP 2–3 and TPSA < 60 Ų are statistically more likely to achieve brain penetration [1]. Its lower lipophilicity compared to the unsubstituted piperidine analog (ΔLogP = -0.77) may mitigate phospholipidosis risk and improve metabolic stability, making it a preferred scaffold fragment for lead optimization campaigns targeting neurodegenerative or psychiatric disorders [1][2].

Process Chemistry: High-Temperature Synthetic Transformations

With a predicted boiling point of 351.8 °C at 760 mmHg—7 °C higher than the unsubstituted piperidine analog—this compound offers enhanced thermal latitude for reactions requiring elevated temperatures, such as Buchwald-Hartwig aminations, Suzuki couplings, or high-boiling solvent systems [3]. The increased thermal stability reduces the risk of decomposition byproducts, improving crude yields and simplifying purification workflows in process-scale synthesis.

Structure-Activity Relationship (SAR) Studies: Pi-Heterocycle Substitution Effects

The 3-methylpiperidine moiety provides a well-defined steric and electronic perturbation relative to unsubstituted piperidine or 4-methylpiperidine analogs. The quantifiable differences in LogP (0.77 units vs. unsubstituted; 0.4–0.5 units vs. methanamine linker) and molecular weight (14 Da shift) enable precise SAR deconvolution [1][4]. Researchers systematically probing amine substitution patterns on phenyl-ethylamine cores will find this compound essential for isolating the contribution of the 3-methyl group to target binding and selectivity profiles.

Analytical Reference Standards and Quality Control

The availability of the compound at NLT 98% purity (MolCore) makes it suitable for use as a chromatographic reference standard or calibration control in LC-MS and GC-MS workflows . Its unique molecular weight (218.34 Da) and retention time characteristics allow for unambiguous identification and quantification of this specific building block in complex reaction mixtures, ensuring traceability and batch-to-batch consistency in regulated research environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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